4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
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Overview
Description
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde is a bicyclic organic compound with the molecular formula C13H20O. It is characterized by its unique structure, which includes a bicyclo[2.2.2]octane framework with an isopropyl group, a methyl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its distinct structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the isopropyl and methyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.
Oxidation to form the aldehyde group: The final step involves the oxidation of a precursor alcohol to the aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The isopropyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, strong bases (e.g., NaOH, KOH)
Major Products
Oxidation: 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Reduction: 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-5-methylbicyclo[2.2.2]oct-4-ene-2-carbaldehyde
- 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-methanol
Uniqueness
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde is unique due to its specific combination of functional groups and the bicyclo[2.2.2]octane framework. This structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
67890-79-3 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)11(8-13)9-14/h4,6,9-11H,5,7-8H2,1-3H3 |
InChI Key |
LXYNULJSTVMWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(C=C1)(C(C2)C=O)C |
Origin of Product |
United States |
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